molecular formula C29H22Cl3NO4 B610343 (-)-PX20606 trans isomer CAS No. 1268244-88-7

(-)-PX20606 trans isomer

Cat. No.: B610343
CAS No.: 1268244-88-7
M. Wt: 554.8 g/mol
InChI Key: XBUXXJUEBFDQHD-NHCUHLMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The (-)-PX20606 trans isomer is a potent and selective agonist of the Farnesoid X receptor (FXR), a nuclear receptor pivotal in regulating bile acid, cholesterol, and lipid metabolism . This compound has demonstrated significant research value in models of liver disease, particularly for ameliorating portal hypertension by targeting underlying mechanisms of vascular remodeling and sinusoidal dysfunction . Studies show that treatment with PX20606 leads to a marked reduction in portal pressure in both non-cirrhotic and cirrhotic models of portal hypertension. Its mechanism involves a multi-faceted approach: it reduces liver fibrosis by decreasing the deposition of collagen and expression of profibrogenic proteins like α-SMA and TGF-β, and it improves sinusoidal hemodynamics by inducing vasodilation through the upregulation of endothelial nitric oxide synthase (eNOS) and reducing intrahepatic vasoconstriction . Furthermore, its benefits extend to improving the altered intestinal barrier, thereby reducing bacterial translocation and associated inflammation, which is a key driver of disease progression in cirrhosis . By effectively targeting fibrotic processes, vascular abnormalities, and metabolic inflammation, this compound serves as a crucial research tool for investigating the pathophysiology and potential treatment strategies for chronic liver diseases, including cirrhosis and portal hypertension .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1S,2S)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUXXJUEBFDQHD-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@H]5C[C@@H]5C6=CC=C(C=C6)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268244-85-4, 1268244-88-7
Record name PX-102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268244854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PX-104
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268244887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PX-102
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15416
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PX-102
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378SU5NO8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PX-20606
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TU6SUZ3BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Receptor Interaction of Px20606 Trans Isomer

Identification and Classification as a Non-Steroidal FXR Agonist

(-)-PX20606 trans isomer is a synthetic, non-steroidal agonist of the farnesoid X receptor (FXR). nih.gov It was developed as a derivative of GW4064, with the stilbene (B7821643) olefin in GW4064 being replaced by a trans-cyclopropyl group. frontiersin.orgnih.gov This structural modification was intended to improve upon the parent compound's properties, such as aqueous solubility and membrane permeability, while maintaining high affinity for FXR. frontiersin.org The non-steroidal nature of this compound distinguishes it from endogenous bile acid ligands and their semi-synthetic derivatives, potentially offering a different pharmacokinetic and side-effect profile. researchgate.net

FXR Binding Affinity and Potency Determination

The potency of this compound as an FXR agonist has been quantified through various in vitro assays. These assays are crucial for determining the concentration of the compound required to elicit a biological response, providing a measure of its efficacy at the molecular level.

The agonist activity of this compound has been confirmed in cell-based reporter gene assays. In a Fluorescence Resonance Energy Transfer (FRET) assay, which measures the recruitment of coactivators to the ligand-activated receptor, this compound demonstrated an EC50 value of 18 nM. chemimart.dechemsrc.comglpbio.comglpbio.com In a mammalian one-hybrid (M1H) assay, which assesses the transcriptional activity of the receptor in a cellular context, the compound showed an EC50 of 29 nM. chemimart.dechemsrc.comglpbio.comglpbio.com For comparison, the trans racemate of PX20606 exhibited slightly lower potency, with EC50 values of 32 nM and 34 nM in FRET and M1H assays, respectively. medchemexpress.commedchemexpress.com

In Vitro Potency of PX20606 Isomers on FXR
CompoundAssay TypeEC50 (nM)Reference
This compoundFRET18 chemimart.dechemsrc.comglpbio.comglpbio.com
M1H29 chemimart.dechemsrc.comglpbio.comglpbio.com
PX20606 trans racemateFRET32 medchemexpress.commedchemexpress.com
M1H34 medchemexpress.commedchemexpress.com

A key attribute of a therapeutic agonist is its selectivity for the target receptor over other related receptors, which can help minimize off-target effects. Research indicates that PX20606 possesses a high degree of receptor specificity and selectivity. researchgate.net While detailed public data on its screening against a full panel of nuclear receptors is limited, its development from the selective GW4064 scaffold suggests a focused activity on FXR. nih.gov

In Vitro Agonist Activity in Reporter Gene Assays (e.g., FRET, M1H)

Allosteric Modulation and Binding Site Characterization (if applicable to research findings)

Current research has not explicitly characterized this compound as an allosteric modulator. Molecular docking studies indicate that PX20606 binds to the active site of the FXR protein. mdpi.com The stability of the FXR-PX20606 complex is supported by the formation of at least two hydrogen bonds during later stages of simulation. mdpi.com The binding of the ligand induces conformational changes in the protein, which is a hallmark of agonist activity. mdpi.com

Mechanism of FXR Activation and Conformational Changes

The activation of FXR by this compound follows the established mechanism for nuclear receptor agonists. Upon binding to the ligand-binding domain of FXR, the compound induces a conformational change in the receptor protein. mdpi.com This altered conformation facilitates the recruitment of coactivator proteins, such as steroid receptor coactivator-1 (SRC-1). medchemexpress.com The formation of this complex (FXR-agonist-coactivator) then leads to the regulation of target gene expression. medchemexpress.complos.org For instance, activation of FXR by agonists like PX20606 can induce the expression of genes involved in cholesterol efflux, such as scavenger-receptor B1 (SR-BI) and ATP-binding cassette subfamily B, member 4 (ABCB4). plos.org Furthermore, PX20606 has been shown to directly regulate the expression of the tumor suppressor gene NDRG2. nih.gov

Downstream Signaling Pathways and Gene Regulatory Mechanisms

Transcriptional Regulation of FXR Target Genes

Activation of FXR by (-)-PX20606 trans isomer initiates a cascade of gene expression changes that collectively manage bile acid levels and influence broader metabolic pathways.

One of the most critical downstream effects of FXR activation is the robust induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor encoded by the NR0B2 gene. mdpi.com SHP is unique as it lacks a conventional DNA-binding domain. novusbio.comwikipedia.org Instead, its primary function is to inhibit the transcriptional activity of other nuclear receptors. wikipedia.org

Research has shown that FXR directly binds to an FXRE in the promoter region of the NR0B2 gene, leading to a significant increase in SHP expression. mdpi.comnih.gov A study using chromatin immunoprecipitation (ChIP) assays identified FXR binding sites in both the promoter and a downstream enhancer region of the Nr0b2 gene, which interact to form a chromatin loop, enhancing transcriptional efficiency. nih.gov This induction of SHP is a pivotal event, as SHP acts as a key mediator for many of FXR's repressive effects on gene transcription. frontiersin.orgnih.gov

FXR activation directly promotes the biliary excretion of bile acids by upregulating the expression of the Bile Salt Export Pump (BSEP), encoded by the ABCB11 gene. frontiersin.orggenecards.org BSEP is an ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes and is responsible for pumping bile salts from the liver cells into the bile canaliculi. scielo.org.mxnih.gov This process is the rate-limiting step in the secretion of bile acids. nih.gov By increasing the expression of BSEP, FXR activation enhances the clearance of bile acids from the liver, protecting hepatocytes from their potentially toxic accumulation during cholestasis. frontiersin.org Mutations in the ABCB11 gene that lead to BSEP deficiency can cause severe liver diseases like Progressive Familial Intrahepatic Cholestasis type 2 (PFIC2). scielo.org.mxnih.gov

A cornerstone of FXR's role in maintaining bile acid homeostasis is its ability to repress the expression of Cholesterol 7 Alpha-Hydroxylase (CYP7A1). mdpi.comnih.gov CYP7A1 is the first and rate-limiting enzyme in the classical pathway of bile acid synthesis, which converts cholesterol into bile acids in the liver. nih.govnih.gov

The repression of CYP7A1 by FXR is not direct but is primarily mediated through the induction of SHP. mdpi.comnih.gov Once expressed, SHP travels to the nucleus and inhibits the activity of Liver Receptor Homolog-1 (LRH-1), a transcription factor essential for the positive regulation of CYP7A1 gene expression. nih.gov This regulatory cascade provides a powerful negative feedback loop: high levels of bile acids (or the presence of an agonist like this compound) activate FXR, which induces SHP, which in turn represses CYP7A1, thereby shutting down further bile acid synthesis. nih.gov

Table 1: Summary of Transcriptional Regulation by FXR Activation

Target GeneGene Symbol(s)Effect of FXR ActivationPrimary MechanismPhysiological Consequence
Small Heterodimer PartnerSHP / NR0B2Induction / UpregulationDirect binding of FXR-RXR heterodimer to FXRE in the gene promoter. mdpi.comnih.govRepression of other nuclear receptors and target genes (e.g., CYP7A1). wikipedia.orgnih.gov
Bile Salt Export PumpBSEP / ABCB11Induction / UpregulationDirect transcriptional activation. frontiersin.orggenecards.orgIncreased efflux of bile salts from hepatocytes into bile, reducing liver bile acid load. frontiersin.orgnih.gov
Cholesterol 7 Alpha-HydroxylaseCYP7A1 / CYP7A4Repression / DownregulationIndirect; mediated by SHP-dependent inhibition of LRH-1. mdpi.comnih.govDecreased synthesis of bile acids from cholesterol, providing negative feedback. nih.gov

Beyond the core bile acid regulatory pathway, FXR activation influences a wider array of gene networks involved in lipid metabolism and inflammation.

Lipid Metabolism: FXR activation modulates lipid homeostasis by repressing sterol regulatory element-binding protein-1c (SREBP-1c), a key factor in lipogenesis, via the induction of SHP. nih.gov It also influences the expression of genes involved in lipoprotein metabolism and transport, such as phospholipid transfer protein (PLTP), apolipoprotein C-II (APOC2), and apolipoprotein C-III (APOC3). nih.govgenecards.org This contributes to effects on triglyceride and cholesterol levels.

Inflammatory Networks: FXR signaling exerts anti-inflammatory effects. researchgate.net One key mechanism is the trans-repression of inflammatory pathways, such as the one mediated by Nuclear Factor-kappa B (NF-κB). nih.govgenecards.org Activated FXR can interfere with NF-κB signaling, thereby inhibiting the expression of pro-inflammatory cytokines in response to inflammatory stimuli. frontiersin.orggenecards.org This links the metabolic regulatory functions of FXR to the control of liver and intestinal inflammation. nih.gov

Repression of Cholesterol 7 Alpha-Hydroxylase (CYP7A1/CYP7A4)

Interplay with Key Cellular Signaling Cascades

The regulatory scope of FXR extends to interactions with major intracellular signaling pathways, integrating metabolic status with cell growth and survival signals.

Research has indicated that the Farnesoid X Receptor's sphere of influence includes crosstalk with the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.govresearchgate.net The PI3K/Akt pathway is a critical cascade that regulates numerous cellular processes, including cell survival, proliferation, and metabolism. Reviews of FXR's role in various cellular contexts have shown that it can modulate several key signaling pathways, explicitly naming the PI3K/Akt cascade as one of its interaction partners. nih.govresearchgate.net This interplay suggests that the activation of FXR by agonists such as this compound may have consequences that extend beyond direct gene transcription, potentially influencing cellular responses to growth factors and stress by modulating PI3K/Akt activity.

Crosstalk with MAPKs Signaling Pathways

Activation of the Farnesoid X Receptor (FXR) can lead to complex interactions with Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to regulating cellular processes like proliferation, differentiation, and apoptosis. frontiersin.org Research indicates that FXR signaling can modulate various arms of the MAPK family, including the p38-MAPK and JNK pathways. nih.govadooq.cnresearchgate.net

The nature of this crosstalk is highly context-dependent. For instance, in some cancer models, FXR activation has been associated with the modulation of p38-MAPK and PI3K/AKT pathways. nih.gov In other contexts, such as esophageal cancer, FXR activation has been reported to hinder disease progression through the MAPK/ERK pathway. nih.gov While this compound is recognized as a potent FXR agonist, the precise molecular details of its specific crosstalk with MAPK pathways are primarily inferred from the broader understanding of general FXR agonism. glpbio.comglpbio.com The activation of FXR by bile acids has been shown to increase tumor progression in certain scenarios by activating pathways related to JNK/c-Jun. nih.gov

Table 1: Overview of General FXR Crosstalk with MAPK Signaling Pathways

Interacting Pathway Observed Effect of FXR Activation Cellular Context Reference(s)
p38-MAPK Modulation of pathway activity General, Cancer Models nih.govresearchgate.netresearchgate.net
MAPK/ERK Inhibition of cancer progression Esophageal Cancer nih.gov

| JNK/c-Jun | Activation leading to tumor progression | Bile Acid-Activated Models | nih.gov |

Inhibition of Pro-inflammatory NF-κB Signaling Pathways

A significant mechanism of action following FXR activation is the suppression of pro-inflammatory signaling, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. nih.govresearchgate.netorganscigroup.us The NF-κB pathway is a critical regulator of inflammatory gene expression, and its dysregulation is implicated in numerous inflammatory diseases. nih.gov

The anti-inflammatory effect of FXR activation is well-documented. Mechanistically, it has been shown that FXR activation can suppress the activity of NF-κB. organscigroup.us Studies using the synthetic FXR agonist GW4064 have provided detailed insights into this process. In human cervical cancer cells, GW4064-mediated FXR activation was found to suppress the tumor necrosis factor-alpha (TNFα)-induced phosphorylation of IκBα (the primary inhibitor of NF-κB). nih.govresearchgate.net This action was traced to FXR directly binding to the promoter of the IKBKG gene, which encodes a crucial component of the kinase complex that targets IκBα for degradation, thereby inhibiting its transcription. nih.govresearchgate.net This suppression of IKBKG leads to the stabilization of IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents the transcription of pro-inflammatory genes. nih.gov

This potent anti-inflammatory function underscores the therapeutic rationale for using FXR agonists in conditions characterized by chronic inflammation, such as non-alcoholic steatohepatitis (NASH), a disease for which PX20606 has been clinically evaluated. nih.govthieme-connect.com

Table 2: Effect of FXR Agonist (GW4064) on Key Components of the NF-κB Pathway

Target Component Effect of FXR Activation Mechanism Cell Line Reference(s)
IKBKG Transcription Inhibition Direct binding of FXR to the gene promoter Hela, Siha nih.govresearchgate.net
IκBα Phosphorylation Decreased Reduced availability of the IKK complex Hela, Siha nih.gov

| NF-κB Transcriptional Activity | Inhibited | Sequestration of NF-κB in the cytoplasm | Hela, Siha | nih.gov |

Epigenetic Modifications Associated with FXR Activation

Beyond its direct influence on the transcription of target genes, FXR activation is also associated with epigenetic modifications, adding another layer of regulatory complexity. These modifications can include changes in the expression of non-coding RNAs and post-translational modifications of the FXR protein itself. nih.govresearchgate.net

Recent research has highlighted the role of synthetic FXR agonists in modulating the expression of enhancer RNAs (eRNAs), which are non-coding RNAs transcribed from enhancer regions of DNA that regulate the expression of target genes. elifesciences.org A study on a class of "hammerhead" non-steroidal FXR agonists, such as tropifexor (B611488), revealed the induction of a liver-specific eRNA named Fincor. elifesciences.org The production of Fincor was shown to be instrumental in mediating the anti-inflammatory effects of the agonist, demonstrating a novel epigenetic mechanism for FXR-mediated benefits in liver disease. elifesciences.org

FXR activation has also been shown to regulate the expression of small non-coding microRNAs (miRs), which can post-transcriptionally regulate entire networks of genes. elifesciences.org Furthermore, the FXR protein itself is subject to post-translational modifications (PTMs) like acetylation and methylation, which can fine-tune its activity in response to metabolic cues. nih.govresearchgate.net While these mechanisms are established for FXR signaling in general, specific studies detailing the complete epigenetic landscape following activation by the this compound are an area of ongoing investigation.

Table 3: Summary of Epigenetic Mechanisms Associated with General FXR Activation

Epigenetic Mechanism Description Example Reference(s)
Enhancer RNA (eRNA) Induction Activation of FXR by synthetic agonists can induce the transcription of eRNAs from enhancer regions, which in turn regulate gene expression. The agonist tropifexor induces the eRNA Fincor, which helps ameliorate liver inflammation. elifesciences.org
microRNA (miR) Regulation FXR can control the expression of specific miR genes that post-transcriptionally regulate target mRNAs. FXR regulates miR-34a and miR-802. elifesciences.org

| Post-Translational Modifications (PTMs) | The FXR protein can be modified by processes like acetylation and methylation, altering its transcriptional activity. | Acetylation and methylation of FXR can be influenced by metabolic cofactors. | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Px20606 Trans Isomer and Analogues

Core Chemical Scaffold Analysis: Isoxazole (B147169) and Benzoic Acid Moieties

The foundational structure of many non-steroidal FXR agonists, including (-)-PX20606 trans isomer, is built upon an isoxazole core. mdpi.com This heterocyclic ring system is a key pharmacophoric element, playing a crucial role in the molecule's interaction with the FXR ligand-binding domain (LBD). The isoxazole moiety, often trisubstituted, serves as a central scaffold from which other critical functional groups are appended. mdpi.comrsc.org

The isoxazole ring itself is integral for establishing pivotal interactions within the LBD. For instance, in the prototypical isoxazole-based FXR agonist GW4064, the isoxazole moiety engages in edge-to-face stacking interactions with key aromatic residues such as Trp469 in helix 12 (the activation function-2, AF-2, region) and also interacts with His447 and Trp454 in helix 11. researchgate.net These interactions are crucial for stabilizing the active conformation of the receptor and recruiting co-activator proteins. researchgate.net

The benzoic acid moiety, or a bioisosteric equivalent, represents another critical component of the pharmacophore. This acidic group typically forms a salt bridge with a positively charged residue, such as Arg331, in the LBD, anchoring the ligand in the binding pocket. The presence and positioning of this acidic group are vital for high-affinity binding and potent agonist activity.

Influence of Stereochemistry: Comparison of trans-isomer (this compound) with cis-isomer (PX-102) and Related Compounds

Stereochemistry plays a profound role in the biological activity of isoxazole-based FXR agonists. The spatial arrangement of substituents around the core scaffold dictates the molecule's ability to adopt the optimal conformation for binding to the FXR LBD. This is clearly demonstrated in the comparison between the trans and cis isomers of PX20606.

The this compound and its corresponding cis-isomer, PX-102, exhibit similar affinities for FXR. dokumen.pub However, the trans configuration is often preferred for development due to its potential for improved physicochemical and pharmacokinetic properties. While both isomers can be potent FXR agonists, the specific stereochemical arrangement can influence factors such as metabolic stability and aqueous solubility. dokumen.pubgoogle.com For instance, the development of PX-102 and the related trans-isomer Px-104 highlighted efforts to enhance properties like aqueous solubility and metabolic stability while maintaining high FXR affinity. dokumen.pub

Contributions of Substituent Groups to FXR Agonist Activity and Selectivity

The potency and selectivity of isoxazole-based FXR agonists are highly dependent on the nature and position of various substituent groups attached to the core scaffold. rsc.org SAR studies have systematically explored modifications at different positions to enhance agonist activity and improve drug-like properties.

The selectivity of these agonists for FXR over other nuclear receptors, such as TGR5, is a critical aspect of their development to minimize off-target effects. epo.org The careful selection of substituents can modulate this selectivity profile.

Compound/AnalogKey Structural FeaturesImpact on FXR Agonist Activity/Selectivity
GW4064 Isoxazole core with a stilbene (B7821643) moietyPotent and selective FXR full agonist; stilbene associated with potential toxicity and instability. researchgate.net
GSK8062 Naphthalene replacement for the stilbene in GW4064Equipotent FXR full agonist with reduced toxicity compared to GW4064, but poor oral bioavailability. researchgate.net
This compound Isoxazole-based non-steroidal agonistPotent and selective FXR agonist with demonstrated anti-fibrotic and portal hypertension-lowering effects in preclinical models. science.govnih.gov
PX-102 (cis-isomer) Cis-isomer of PX20606Similar FXR affinity to the trans-isomer; has shown beneficial effects in animal models of portal hypertension. dokumen.pub

Lead Optimization Strategies and Analog Design Principles

The development of this compound and other advanced isoxazole-based FXR agonists has been guided by a clear set of lead optimization strategies and analog design principles. A primary goal has been to move away from the potentially toxic stilbene scaffold of the initial lead compound, GW4064. researchgate.net

Key strategies have included:

Scaffold Hopping and Bioisosteric Replacement: Replacing the central aromatic residue of GW4064 with saturated six- or seven-membered (hetero)cyclic systems has been a successful approach. rsc.org Similarly, bicyclic heteroaromatic groups have been employed as terminal carboxylate-bearing moieties. rsc.org

Conformational Constraint: Introducing conformational rigidity into the molecule can lock it into a bioactive conformation, thereby enhancing potency and selectivity.

Structure-Guided Design: The availability of crystal structures of the FXR LBD complexed with agonists has enabled a more rational, structure-based approach to drug design. researchgate.net This allows for the targeted modification of ligands to improve interactions with key residues in the binding pocket.

Partial Agonism: In some cases, developing partial agonists is a deliberate strategy to mitigate potential side effects associated with full FXR activation. nih.govresearchgate.netdrugbank.com

These optimization efforts have led to the discovery of potent and orally bioavailable FXR modulators with improved pharmacokinetic and safety profiles, culminating in the advancement of compounds like this compound into clinical development. nih.govmdpi.comdrugbank.com

Preclinical Efficacy and Pharmacological Characterization in Disease Models

Hepatic Disease Models

NAFLD is characterized by the accumulation of fat in the liver, which can progress to a more severe form, NASH, involving inflammation and liver cell damage. ijbs.comcaymanchem.com Animal models are crucial for studying the pathogenesis of NAFLD and NASH and for evaluating potential therapeutic agents. ijbs.comnih.gov In various animal models, FXR agonists have been shown to improve histological features of NASH, including steatosis and fibrosis. nih.gov

Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH) Models

Amelioration of Hepatic Steatosis

Hepatic steatosis, the hallmark of NAFLD, involves the abnormal accumulation of triglycerides within hepatocytes. ijbs.comnih.gov Studies in animal models have shown that FXR agonists can improve hepatic steatosis. nih.gov For instance, in an obese mouse model, an FXR agonist was found to reduce hepatic steatosis. nih.gov The activation of FXR can lead to decreased lipogenesis, the process of synthesizing fatty acids and triglycerides in the liver. revistagastroenterologiamexico.org

Reduction of Hepatic Inflammation and Injury

In the progression from simple steatosis to NASH, hepatic inflammation and injury are key pathological features. mdpi.com The compound (-)-PX20606 trans isomer has been shown to reduce inflammation in the liver. nih.gov In a preclinical model of liver cirrhosis, it was observed to decrease hepatic macrophage infiltration. nih.gov Furthermore, treatment with this compound led to a reduction in splanchnic tumour necrosis factor α (TNF-α) levels, a key inflammatory cytokine. nih.gov

Key Findings on Hepatic Inflammation and Injury

Reduced hepatic macrophage infiltration. nih.gov

Decreased levels of the inflammatory marker TNF-α. nih.gov

Lowered transaminase levels, indicating reduced liver cell damage. nih.gov

Effects on Lipid Accumulation and Liver Triglyceride Metabolism

The liver plays a central role in triglyceride metabolism, and its dysregulation is a key factor in NAFLD. nih.govnih.gov Excessive accumulation of triglycerides in hepatocytes is a defining characteristic of this condition. nih.govmdpi.com FXR activation is known to influence lipid metabolism by reducing the synthesis of triglycerides. revistagastroenterologiamexico.org

ParameterObservation in Preclinical ModelsReference
Hepatic Steatosis FXR agonists have been shown to improve hepatic steatosis. nih.gov
Hepatic Inflammation This compound reduced hepatic macrophage infiltration and TNF-α levels. nih.gov
Liver Injury Treatment with this compound resulted in lower transaminase levels. nih.gov
Lipid Metabolism FXR activation can decrease lipogenesis and triglyceride synthesis. revistagastroenterologiamexico.org

Liver fibrosis is the excessive accumulation of extracellular matrix proteins, like collagen, in response to chronic liver injury. nih.gov It is a common pathway for many chronic liver diseases, leading to cirrhosis and liver failure. nih.gov

Liver Fibrosis Models

Attenuation of Fibrotic Markers and Collagen Deposition

The compound this compound has demonstrated potent anti-fibrotic activities in experimental models. nih.gov In a rat model of cirrhotic portal hypertension induced by carbon tetrachloride (CCl4), treatment with this compound led to a significant reduction in liver fibrosis. nih.gov This was evidenced by a decrease in the fibrotic area as measured by Sirius Red staining and a reduction in hepatic hydroxyproline (B1673980) content, a key component of collagen. nih.gov

Anti-Fibrotic Effects of this compound in a CCl4-induced Cirrhosis Model

43% reduction in fibrotic Sirius Red area. nih.gov

66% decrease in hepatic hydroxyproline content. nih.gov

ParameterMethod of MeasurementResultReference
Fibrotic Area Sirius Red staining43% reduction nih.gov
Collagen Content Hepatic hydroxyproline levels66% reduction nih.gov
Inhibition of Sinusoidal Remodeling

In a preclinical model of carbon tetrachloride (CCl₄)-induced cirrhotic portal hypertension, long-term administration of PX20606 over 14 weeks was found to inhibit pathological sinusoidal remodeling. frontiersin.org This structural alteration within the liver is a key contributor to increased intrahepatic resistance. The therapeutic effect of PX20606 was associated with the normalization of the overexpression of vascular endothelial growth factor, platelet-derived growth factor, and angiopoietins, which are crucial mediators in the vascular remodeling process. frontiersin.org

Portal Hypertension Models

The efficacy of PX20606 has been demonstrated in established preclinical rat models of both non-cirrhotic and cirrhotic portal hypertension. frontiersin.orgnih.gov

PX20606 ameliorates portal hypertension by targeting and improving hepatic vascular dysfunction. organscigroup.usfrontiersin.org In cirrhotic rats, treatment with PX20606 led to significant sinusoidal vasodilation. frontiersin.org This was achieved through the upregulation of key vasodilatory molecules, including endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH)1. frontiersin.org Concurrently, the compound reduced intrahepatic vasoconstriction by downregulating the expression of vasoconstrictors such as endothelin-1 (B181129) and phosphorylated moesin (B1176500) (p-Moesin). frontiersin.org Furthermore, PX20606 was shown to improve endothelial dysfunction, as evidenced by a decrease in von Willebrand factor. frontiersin.org

Treatment with PX20606 results in a significant reduction in portal pressure. frontiersin.orgnih.gov In a model of non-cirrhotic portal hypertension (partial portal vein ligation, PPVL), short-term treatment decreased portal pressure. frontiersin.org In a more severe model of carbon tetrachloride (CCl₄)-induced cirrhosis, long-term therapy with PX20606 produced a more pronounced decrease in portal pressure. frontiersin.org

Table 1: Effect of PX20606 on Portal Pressure in Preclinical Models

Model Treatment Duration Portal Pressure Reduction Specific Values (Treated vs. Control)
Non-cirrhotic (PPVL) 3 Days 14% 10.4±1.1 mmHg vs. 12.6±1.7 mmHg
Cirrhotic (CCl₄) 14 Weeks 22% 11.8±0.4 mmHg vs. 15.2±0.5 mmHg

Data sourced from a study in rats. frontiersin.org

Beyond reducing portal pressure, PX20606 also addressed associated complications. In the non-cirrhotic PPVL model, treatment led to a 36% reduction in bacterial translocation and a 30% decrease in lipopolysaccharide-binding protein, indicating an improvement in gut barrier function. nih.gov

Improvement of Hepatic Vascular Dysfunction

Cholestatic Liver Disease Models (if investigated preclinically)

While PX20606 has been investigated in models of liver injury, specific data on its effects in primary preclinical models of cholestatic liver disease, such as those induced by bile duct ligation (BDL), are not extensively detailed in the available literature. However, in a CCl₄-induced model of toxic liver injury, which leads to fibrosis—a common outcome in chronic cholestatic diseases—the FXR agonist PX20606 was shown to decrease liver fibrosis and reduce the expression of key fibrogenic markers like TGF-β1 and collagen type I. nih.gov

Metabolic Syndrome and Insulin (B600854) Resistance Models

The role of PX20606 extends to metabolic regulation, a key function of its target receptor, FXR. nih.govcell-stress.com

PX20606 (Px-102) has been reported to improve hepatic insulin sensitivity in several animal studies. biospace.combiospace.com As an FXR agonist, its mechanism is linked to the regulation of genes involved in glucose homeostasis. cell-stress.comfrontiersin.org Activation of FXR can suppress key enzymes required for gluconeogenesis, the process of synthesizing glucose in the liver. organscigroup.us While the developer, Phenex Pharmaceuticals, has stated that preclinical animal studies confirmed an improvement in insulin sensitivity, detailed data from these specific investigations were not available in the peer-reviewed literature reviewed for this article. biospace.com

Impact on Glucose Homeostasis

Preclinical research indicates that this compound has a beneficial impact on glucose metabolism, primarily through the improvement of insulin sensitivity. researchgate.net As a potent agonist of the farnesoid X receptor (FXR), its mechanism of action is tied to the receptor's integral role in regulating metabolic pathways. nih.gov

Activation of FXR by an agonist initiates a signaling cascade that influences glucose homeostasis. One key pathway involves the induction of the fibroblast growth factor 19 (FGF19), which is known to reduce liver steatosis and insulin resistance. nih.gov Furthermore, FXR activation represses the expression of key enzymes involved in hepatic gluconeogenesis (the process of generating glucose in the liver), such as glucose 6-phosphatase (G6Pase), fructose-1,6-bisphosphatase 1 (FBP1), and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov By inhibiting these enzymes, FXR agonists can help to lower glucose production, a crucial factor in maintaining glycemic control. Preclinical studies have specifically noted that PX-102, an alias for this compound, improves hepatic insulin sensitivity. An isomer of this compound, PX-104, has also demonstrated the ability to improve insulin sensitivity in non-diabetic preclinical models of non-alcoholic fatty liver disease (NAFLD). researchgate.net

Gastrointestinal Inflammation Models

The therapeutic potential of this compound has been evaluated in preclinical models of gastrointestinal inflammation, with a particular focus on its ability to protect the intestinal barrier and modulate the gut-liver axis.

A key pathological feature of certain gastrointestinal and liver diseases is increased intestinal permeability, which allows bacteria and their products to move from the gut into the bloodstream and other organs, a process known as bacterial translocation. ucc.iemdpi.com This translocation can trigger or exacerbate inflammation.

Preclinical studies have shown that this compound effectively mitigates this process. In animal models of cirrhosis, treatment with the compound reduced intestinal permeability, as measured by a decrease in the uptake of fluorescein (B123965) isothiocyanate (FITC)-dextran. mdpi.com This improvement in intestinal barrier function was accompanied by a significant reduction in bacterial translocation. mdpi.com The effect was confirmed by a lower count of bacteria in the mesenteric lymph nodes and decreased serum levels of key inflammatory markers, including lipopolysaccharide binding protein (LBP), tumor necrosis factor (TNF), and interleukin 6 (IL-6). mdpi.com

In a non-cirrhotic model of portal hypertension induced by partial portal vein ligation, this compound treatment resulted in a 36% reduction in bacterial translocation.

Table 1: Preclinical Effects of this compound on Intestinal Permeability and Inflammation

This table summarizes the key findings from preclinical models investigating the compound's impact on gut barrier function and associated inflammatory markers.

Parameter MeasuredModelFindingCitation
Bacterial Translocation Partial Portal Vein Ligation (PPVL) Rats▼ 36% reduction
Lipopolysaccharide Binding Protein (LBP) Partial Portal Vein Ligation (PPVL) Rats▼ 30% reduction
Intestinal Permeability (FITC-dextran uptake) Cirrhotic Animal Model▼ Reduced uptake mdpi.com
Mesenteric Lymph Node Bacterial Count Cirrhotic Animal Model▼ Significant decrease mdpi.com
Serum Tumor Necrosis Factor (TNF) Cirrhotic Animal Model▼ Significant decrease mdpi.com
Serum Interleukin 6 (IL-6) Cirrhotic Animal Model▼ Significant decrease mdpi.com

Note: ▼ indicates a decrease in the measured parameter.

The farnesoid X receptor is crucial for maintaining intestinal homeostasis, in part by mediating the complex relationship between the host and the gut microbiota, often referred to as the gut-microbiota-FXR axis. researchgate.netphysiology.org The gut microbiota metabolizes primary bile acids into secondary bile acids, and this pool of bile acids acts as natural ligands for FXR. nih.gov The activation state of FXR, in turn, influences the gut environment and the integrity of the intestinal barrier. nih.gov

While specific preclinical studies detailing changes in the composition of the gut microbiome following treatment with this compound are not available in the reviewed literature, the compound's mechanism of action is intrinsically linked to this axis. Activation of FXR is known to play a role in preserving the gut-vascular barrier and modulating endothelial function, which helps to block the transit of microbes from the gut to the liver. researchgate.netmdpi.com By activating FXR, agonists like this compound are thought to help maintain intestinal microflora homeostasis and reinforce the barrier that prevents pathological bacterial translocation. researchgate.netmdpi.com Research has shown that FXR activation can stimulate processes that lead to gut microbiome remodeling, suggesting an indirect modulatory effect. mdpi.com

Comparative Preclinical Studies with Established and Emerging Fxr Modulators

Benchmarking Against Endogenous FXR Ligands (e.g., CDCA)

The primary endogenous ligand for FXR is chenodeoxycholic acid (CDCA). While direct head-to-head preclinical studies comparing (-)-PX20606 trans isomer with CDCA are not extensively detailed in the available literature, a comparative analysis can be drawn from their individual preclinical data.

CDCA, as a natural bile acid, plays a physiological role in regulating bile acid homeostasis. europa.eu Exogenous administration of CDCA in preclinical models has been shown to inhibit the endogenous synthesis of primary bile acids. europa.eu In studies involving mouse models of cerebrotendinous xanthomatosis (CTX), a disease caused by a deficiency in sterol 27-hydroxylase leading to an inability to synthesize CDCA, treatment with CDCA resulted in statistically significant reductions in serum cholestanol (B8816890) and urinary bile alcohol levels. england.nhs.uk This replacement therapy aims to restore the missing bile acid and normalize cholesterol and cholestanol metabolism. england.nhs.uk Furthermore, in preclinical models of type 1 diabetes, islets encapsulated in CDCA microcapsules showed potential for improved glycemic control, suggesting a role for CDCA in modulating metabolic pathways beyond bile acid regulation. mdpi.com

In contrast, this compound is a synthetic, non-steroidal agonist with high selectivity for FXR. Its development was aimed at overcoming some of the limitations of endogenous bile acids, such as lower potency and potential for off-target effects. Preclinical studies with this compound have demonstrated potent FXR activation leading to beneficial effects on portal hypertension, liver fibrosis, and vascular dysfunction in animal models. nih.gov Unlike CDCA, which is a natural detergent, the synthetic nature of this compound allows for modification to optimize its pharmacokinetic and pharmacodynamic properties.

Table 1: Comparative Preclinical Effects of this compound and CDCA

Feature This compound Chenodeoxycholic Acid (CDCA)
Type Synthetic, non-steroidal FXR agonist Endogenous primary bile acid
Primary Investigated Effects Amelioration of portal hypertension, reduction of liver fibrosis and inflammation. nih.gov Replacement therapy in CTX, modulation of bile acid synthesis. europa.euengland.nhs.uk
Potency High potency as an FXR agonist. Natural ligand with physiological potency. mdpi.com

| Selectivity | High selectivity for FXR. nih.gov | Activates FXR as its natural ligand. europa.eu |

Comparison with Other Synthetic Non-Steroidal FXR Agonists (e.g., GW4064, Altenusin)

This compound has been compared with other synthetic non-steroidal FXR agonists, most notably GW4064, from which it was derived.

GW4064 is a potent and selective FXR agonist but its clinical development has been hampered by poor bioavailability and potential toxicity. frontiersin.org this compound was developed to have a similar affinity for FXR as GW4064 but with improved aqueous solubility and metabolic stability. dokumen.pub

A molecular dynamics study predicted the binding stability of several FXR agonists, ranking them in the order of FXR-cilofexor > FXR-LY2562175 > FXR-PX20606 > FXR-GW4064, suggesting that this compound forms a more stable complex with FXR than GW4064. nih.gov

In a preclinical study comparing the effects of various FXR agonists on cholesterol metabolism, both this compound and GW4064 were shown to reduce intestinal cholesterol absorption. However, a key difference emerged in their effects on transhepatic cholesterol efflux. This compound significantly induced this pathway, leading to a decrease in HDL cholesterol, while GW4064 had minimal effect. researchgate.net This was correlated with the differential regulation of genes involved in this process. While both compounds increased the expression of the FXR target genes SHP and BSEP, only this compound significantly upregulated the mRNAs for SR-BI, EL, and ABCB4, which are crucial for transhepatic cholesterol transport. researchgate.net

Table 2: Preclinical Comparison of FXR Target Gene Activation by this compound and GW4064

Gene Effect of this compound Effect of GW4064
SHP Significantly Increased researchgate.net Significantly Increased researchgate.net
BSEP Significantly Increased researchgate.net Significantly Increased researchgate.net
SR-BI Significantly Upregulated researchgate.net No Significant Change researchgate.net
EL Significantly Upregulated researchgate.net No Significant Change researchgate.net
ABCB4 Significantly Upregulated researchgate.net No Significant Change researchgate.net

| ABCG5 | Induced researchgate.net | Induced researchgate.net |

Contrasting with Steroidal FXR Agonists (e.g., Obeticholic Acid - OCA)

A direct preclinical comparison was conducted between the non-steroidal agonist this compound and the steroidal agonist Obeticholic Acid (OCA) in experimental models of portal hypertension. nih.gov

In a study using rat models of both non-cirrhotic (partial portal vein ligation) and cirrhotic (carbon tetrachloride-induced) portal hypertension, both this compound (at 10mg/kg) and OCA (at 10mg/kg) were administered. nih.gov In the cirrhotic model, this compound demonstrated a significant reduction in portal pressure. nih.gov Furthermore, it led to a decrease in the fibrotic Sirius Red area, hepatic hydroxyproline (B1673980) content, and the expression of profibrogenic proteins. nih.gov The study highlighted that while both steroidal and non-steroidal FXR agonists can lower portal hypertension, the novel non-steroidal agonist this compound shows beneficial effects by reducing liver fibrosis, vascular remodeling, and sinusoidal dysfunction. nih.gov

Table 3: Comparative Effects of this compound and Obeticholic Acid on Portal Hypertension in a Cirrhotic Rat Model

Parameter This compound (10mg/kg) Obeticholic Acid (10mg/kg)
Portal Pressure Reduction Decreased from 15.2±0.5 to 11.8±0.4 mmHg (p=0.001) nih.gov Data for direct comparison in the same study not fully detailed in the abstract. nih.gov
Reduction in Fibrotic Area (Sirius Red) Decreased by 43% (p=0.005) nih.gov Not specified in the comparative context of the abstract. nih.gov

| Reduction in Hepatic Hydroxyproline | Decreased by 66% (p<0.001) nih.gov | Not specified in the comparative context of the abstract. nih.gov |

Synergistic or Additive Effects with Other Therapeutic Agents (if investigated preclinically)

Based on the conducted search of publicly available literature, no preclinical studies investigating the synergistic or additive effects of this compound in combination with other therapeutic agents have been identified.

Future Research Directions and Unexplored Avenues

Identification of Novel Preclinical Applications Beyond Hepatic and Metabolic Diseases

While the primary focus of (-)-PX20606 trans isomer and its related compounds has been on liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), the widespread expression and diverse functions of FXR suggest potential applications in other therapeutic areas. nih.govdiabetesjournals.orgnih.gov Future preclinical research should investigate the efficacy of this compound in a broader range of conditions.

Potential areas for investigation include:

Cardiovascular Diseases: FXR activation has been linked to protective effects against atherosclerosis and myocardial infarction-induced cardiac remodeling. semanticscholar.org Preclinical studies could explore the impact of this compound on these conditions.

Kidney Disease: FXR is expressed in the kidneys and plays a role in renal protection. researchgate.net Investigating the compound's potential in models of chronic kidney disease could be a valuable research direction.

Inflammatory and Autoimmune Diseases: Given FXR's role in modulating inflammation, exploring its effects in models of inflammatory bowel disease or other autoimmune conditions is warranted. nih.gov

Cancer: The role of FXR in cancer is complex and appears to be tissue-specific. nih.gov Research into the effects of this compound on different cancer types, particularly those where FXR expression is significant like pancreatic cancer, could uncover novel therapeutic strategies. nih.gov

Investigation of FXR-Independent Mechanisms

While this compound is a potent FXR agonist, the possibility of FXR-independent effects cannot be entirely ruled out. chemsrc.comglpbio.com It is crucial to investigate whether the compound exerts any of its biological effects through alternative pathways. This could involve studies using FXR knockout animal models or cell lines to dissect the FXR-dependent versus independent actions of the compound. Uncovering such mechanisms could reveal novel drug targets and a more comprehensive understanding of the compound's pharmacological profile. For instance, some effects of FXR agonists on bile acid synthesis have been suggested to be independent of FGF19, a key downstream target of FXR. mdpi.com

Advanced In Vitro Systems and Organoid Models for Deeper Mechanistic Insights

To gain a more profound understanding of the cellular and molecular mechanisms of this compound, the use of advanced in vitro systems is paramount. springermedizin.de These models can bridge the gap between traditional 2D cell cultures and complex in vivo systems. mdpi.com

Organoids: Liver organoids, which are three-dimensional structures derived from stem cells that mimic the architecture and function of the liver, offer a powerful platform to study the effects of this compound in a more physiologically relevant context. harvard.edunih.govfrontiersin.org These models can be used to investigate drug metabolism, and cellular responses in a patient-specific manner. mdpi.comnih.gov Colorectal organoids could also be employed to study the compound's effects on the gut-liver axis. nih.gov

Microfluidic "Organ-on-a-Chip" Systems: These devices can recreate the dynamic microenvironment of tissues and organs, allowing for the study of complex cell-cell interactions and physiological responses to the compound. mdpi.comresearchgate.net

These advanced models can provide detailed insights into how this compound influences cellular signaling, gene expression, and metabolic pathways. nih.gov

Development of Advanced In Vivo Models for Comprehensive Disease Modeling

While standard animal models have been instrumental in the initial evaluation of this compound, the development of more sophisticated in vivo models is necessary for comprehensive disease modeling and to better predict clinical outcomes. dokumen.pubminervaimaging.com

Humanized Mouse Models: These models, which are engrafted with human cells or tissues, can provide a more accurate representation of human physiology and disease. springermedizin.de

Genetically Engineered Mouse Models (GEMMs): GEMMs can be designed to mimic specific aspects of human diseases, allowing for a more targeted investigation of the compound's efficacy. springermedizin.de

Large Animal Models: For certain cardiovascular and metabolic studies, larger animal models such as pigs may offer greater translational relevance due to their physiological similarities to humans. minervaimaging.com

These advanced models will be crucial for evaluating the long-term efficacy and potential off-target effects of this compound in a more clinically relevant setting. researchgate.netnih.gov

Structural Biology Approaches to Elucidate FXR-Ligand Interactions

A detailed understanding of how this compound interacts with the FXR ligand-binding domain is essential for rational drug design and the development of next-generation FXR modulators. High-resolution structural techniques can provide atomic-level insights into this interaction.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can be used to determine the three-dimensional structure of the FXR-ligand complex, revealing the key amino acid residues involved in binding and activation. Analysis of co-crystal structures of FXR with various agonists has already revealed a common binding mode. researchgate.net

Computational Modeling and Molecular Dynamics Simulations: These in silico approaches can complement experimental data by predicting binding affinities and simulating the dynamic behavior of the FXR-ligand complex. researchgate.net

Elucidating the precise binding mode of this compound will facilitate the design of new agonists with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Multi-Omics Profiling in Preclinical Models to Map Comprehensive Biological Responses

To obtain a holistic view of the biological effects of this compound, multi-omics approaches should be employed in preclinical studies. nih.govfrontiersin.orgpeerj.com This involves the simultaneous analysis of multiple molecular layers, including the genome, transcriptome, proteome, and metabolome. nih.govnih.gov

Omics TypeInformation ProvidedPotential Insights for this compound
Genomics DNA sequence variationsIdentify genetic factors influencing drug response.
Transcriptomics Gene expression levels (mRNA)Map the global gene regulatory networks affected by the compound. gu.se
Proteomics Protein abundance and modificationsUnderstand the downstream effects on protein expression and signaling pathways.
Metabolomics Small molecule metabolite profilesCharacterize the impact on metabolic pathways and identify novel biomarkers of drug efficacy.

Table 1: Overview of Multi-Omics Approaches

Integrating these multi-omics datasets will allow for the construction of comprehensive biological response maps, revealing the intricate network of molecular changes induced by this compound. peerj.com This systems-level understanding will be invaluable for identifying biomarkers of drug response, predicting potential off-target effects, and uncovering novel therapeutic mechanisms. ucc.edu.co

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for determining the EC50 of (-)-PX20606 trans isomer in FXR activation studies?

  • Methodology : Use fluorescence resonance energy transfer (FRET) and mammalian one-hybrid (M1H) assays to quantify FXR agonism. For FRET, incubate the compound with FXR ligand-binding domain (LBD) and coactivator peptides, measuring fluorescence changes at 485/535 nm. For M1H, transiently transfect HEK293 cells with FXR-LBD fused to a Gal4 DNA-binding domain and a luciferase reporter. Normalize data to positive controls (e.g., GW4064) and calculate EC50 using nonlinear regression (e.g., GraphPad Prism) .
  • Key Data : EC50 values of 18 nM (FRET) and 29 nM (M1H) highlight assay-dependent variations in sensitivity .

Q. How does the stereochemical configuration of this compound influence its binding affinity to FXR compared to its enantiomer?

  • Methodology : Compare the trans isomer with its racemic counterpart (PX20606 trans racemate, EC50 = 32–34 nM in FRET/M1H) using chiral HPLC for purity validation. Perform molecular docking simulations to assess stereospecific interactions with FXR’s hydrophobic binding pocket .
  • Key Insight : The (-)-enantiomer exhibits ~2-fold higher potency, suggesting enantioselective binding to FXR .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in EC50 values obtained from FRET (18 nM) versus M1H (29 nM) assays for this compound?

  • Methodology :

Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times (24–48 hrs) to minimize variability.

Orthogonal Validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity.

Data Interpretation : FRET detects coactivator recruitment kinetics, while M1H reflects transcriptional activation; combine both to assess functional agonism .

Q. What strategies are effective in improving the metabolic stability and oral bioavailability of this compound based on structure-activity relationship (SAR) studies?

  • Methodology :

SAR Modifications : Replace labile functional groups (e.g., ester linkages) with bioisosteres. Introduce polar substituents (e.g., -OH, -COOH) to enhance solubility, as seen in optimized analogs like LJN452 (EC50 = 0.2 nM) .

Pharmacokinetic Profiling : Use rodent models to measure plasma half-life and liver microsomal stability. Prioritize compounds with >50% oral bioavailability in preclinical studies .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound in portal hypertension or cholestatic liver disease?

  • Methodology :

  • Partial Portal Vein Ligation (PPVL) : Mimics non-cirrhotic portal hypertension; administer 10 mg/kg/day orally for 14 days and measure portal pressure reduction.
  • Carbon Tetrachloride (CCl4)-Induced Cirrhosis : Assess antifibrotic effects via collagen deposition (Sirius Red staining) and sinusoidal dysfunction (hyaluronic acid clearance) .

Q. How should researchers validate FXR target engagement of this compound across multiple experimental systems?

  • Methodology :

Biochemical : Measure FXR-dependent gene expression (e.g., SHP, BSEP) via qPCR in primary hepatocytes.

In Vivo : Use FXR-knockout mice to confirm mechanism-specific effects on bile acid homeostasis .

Q. What analytical methods are critical for monitoring the stereochemical stability of this compound under physiological conditions?

  • Methodology :

  • Chiral HPLC : Monitor isomerization using a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1 mL/min).
  • Circular Dichroism (CD) Spectroscopy : Detect conformational changes in the compound’s chiral centers during incubation in simulated gastric fluid (pH 2.0) .

Q. How can transcriptomic profiling be utilized to characterize the downstream effects of this compound-mediated FXR activation?

  • Methodology :

  • RNA Sequencing : Treat FXR-overexpressing HepaRG cells with 100 nM compound for 24 hrs. Analyze differentially expressed genes (DEGs) related to lipid metabolism (e.g., CYP7A1, ABCG5/8) using pathway enrichment tools (e.g., DAVID, Gene Ontology) .

Data Contradiction Analysis

Q. How to address conflicting data on this compound’s efficacy in cirrhotic vs. non-cirrhotic models?

  • Methodology :

Model-Specific Factors : Compare fibrosis severity (e.g., METAVIR score) and bile acid pool composition between PPVL and CCl4 models.

Dose-Response Analysis : Test higher doses (up to 30 mg/kg) in cirrhotic models to overcome reduced drug penetration in fibrotic tissue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-PX20606 trans isomer
Reactant of Route 2
(-)-PX20606 trans isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.